molecular formula C14H19N3 B7873910 4-(4-Ethylpiperazin-1-yl)-3-methylbenzonitrile

4-(4-Ethylpiperazin-1-yl)-3-methylbenzonitrile

Cat. No.: B7873910
M. Wt: 229.32 g/mol
InChI Key: GWFAFBQEZCXQDI-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-3-methylbenzonitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with an ethyl group and a benzonitrile moiety, making it a valuable molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-methylbenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzonitrile moiety.

    Reduction: Reduced forms of the nitrile group to amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-methylbenzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)-3-methylbenzonitrile: Similar structure but with a methyl group instead of an ethyl group.

    4-(4-Ethylpiperazin-1-yl)-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

4-(4-Ethylpiperazin-1-yl)-3-methylbenzonitrile is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with molecular targets. The presence of the ethyl group and the benzonitrile moiety provides distinct chemical and biological characteristics compared to other piperazine derivatives.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-3-16-6-8-17(9-7-16)14-5-4-13(11-15)10-12(14)2/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFAFBQEZCXQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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